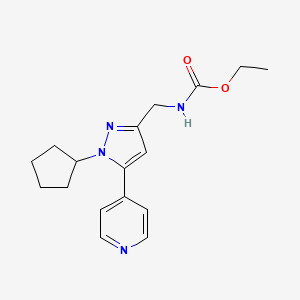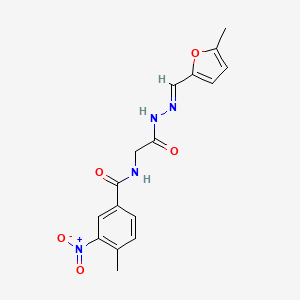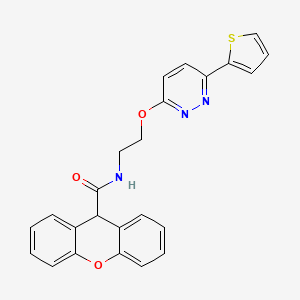
3-(1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound that has been gaining increasing attention in scientific circles. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
The reactant undergoes a series of successive protonations . It is worth noting that the reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical and Chemical Properties Analysis
The molecular formula of the compound is C15H23N3O3S and its molecular weight is 325.43.Wissenschaftliche Forschungsanwendungen
Oxazolidine Dione Derivatives in Scientific Research
Oxazolidine dione derivatives, such as ethosuximide, are primarily researched in the context of their anticonvulsant properties. Ethosuximide, a well-known oxazolidine dione derivative, has been extensively studied for the treatment of petit mal seizures, demonstrating effectiveness in managing this type of epilepsy. The research underscores its utility in pediatric patients, highlighting its role in the treatment of seizure disorders (Weinstein & Allen, 1966).
Piperidine-Based Compounds in Scientific Research
Piperidine-based compounds have diverse applications in scientific research, ranging from their role as repellents against insects to their pharmacokinetic and pharmacodynamic profiles in clinical settings. For instance, a study on the repellent efficacy of a piperidine compound (1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine) demonstrated significant protection against mosquito and black fly bites, suggesting potential for development into commercial repellent products (Debboun et al., 2000).
Another important application of piperidine derivatives is in the development of novel therapeutics. A study on the pharmacokinetics and pharmacodynamics of an aromatase inhibitor, a pyridylglutarimide piperidine dione, revealed its potential in suppressing plasma estradiol levels in postmenopausal patients with breast cancer, indicating a promising avenue for cancer therapy (Haynes et al., 2004).
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-(1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” and its derivatives may continue to be an area of interest in future research.
Eigenschaften
IUPAC Name |
3-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c18-13-9-21-15(20)17(13)11-5-7-16(8-6-11)14(19)10-22-12-3-1-2-4-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXASXKYNUHUEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2681478.png)




![4-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2681487.png)


![2-({[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-propylpyrimidin-4-ol](/img/structure/B2681492.png)

![1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B2681498.png)


